2-プロピルベンゼンスルホンアミド

説明

2-Propylbenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

科学的研究の応用

2-Propylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study enzyme interactions and protein functions.

Industry: It is used in the production of polymers and other materials

作用機序

Target of Action

2-Propylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA synthesis in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including 2-Propylbenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth, as they are unable to synthesize the necessary components for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by 2-Propylbenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a decrease in the production of folic acid . As a result, the bacteria are unable to replicate their DNA and proliferate .

Pharmacokinetics

They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . .

Result of Action

The primary result of 2-Propylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their proliferation . This makes 2-Propylbenzenesulfonamide and other sulfonamides effective antibacterial agents .

Action Environment

The action of 2-Propylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as it competes with the drug for binding to dihydropteroate synthetase . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature

生化学分析

Biochemical Properties

2-Propylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

Sulfonamides, including 2-Propylbenzenesulfonamide, can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . They can also cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Molecular Mechanism

The molecular mechanism of action of 2-Propylbenzenesulfonamide is similar to other sulfonamides. They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . When used in large doses, sulfonamides may cause a strong allergic reaction .

Temporal Effects in Laboratory Settings

Sulfonamides are not readily biodegradable , suggesting that 2-Propylbenzenesulfonamide may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that sulfonamides can cause various side effects in animals, including diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches .

Transport and Distribution

Sulfonamides are known to be distributed throughout the body and can cross the blood-brain barrier .

Subcellular Localization

Sulfonamides are known to interact with various enzymes and proteins within cells .

準備方法

Synthetic Routes and Reaction Conditions: 2-Propylbenzenesulfonamide can be synthesized through the direct reaction of 2-propylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of 2-propylbenzenesulfonamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity .

化学反応の分析

Types of Reactions: 2-Propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfonamide to sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

類似化合物との比較

- 2-Bromo-N-propylbenzenesulfonamide

- Sulfonimidates

- Sulfonamides with different alkyl or aryl groups

Comparison: 2-Propylbenzenesulfonamide is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. Compared to other sulfonamides, it may exhibit different pharmacokinetic properties and biological activities .

生物活性

2-Propylbenzenesulfonamide, a member of the sulfonamide class, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

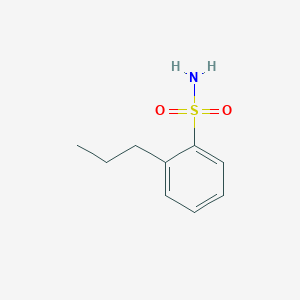

Chemical Structure and Properties

2-Propylbenzenesulfonamide features a propyl group attached to a benzenesulfonamide moiety. Its structural uniqueness influences its interaction with biological targets, particularly enzymes involved in various metabolic pathways.

Target Enzymes

The primary targets of 2-Propylbenzenesulfonamide include:

- Dihydropteroate synthetase : A key enzyme in the folic acid synthesis pathway in bacteria.

- Carbonic anhydrase : An enzyme that catalyzes the reversible hydration of carbon dioxide, playing a crucial role in physiological processes such as respiration and renal function.

Mode of Action

As a competitive inhibitor , 2-Propylbenzenesulfonamide inhibits dihydropteroate synthetase, leading to the disruption of folic acid synthesis in bacteria. This inhibition results in the suppression of bacterial growth , making it a candidate for antimicrobial applications.

Antimicrobial Activity

Recent studies have demonstrated that 2-Propylbenzenesulfonamide exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

| Candida albicans | 6.63 |

| Aspergillus niger | 6.28 |

These results indicate that 2-Propylbenzenesulfonamide is particularly effective against Gram-negative and Gram-positive bacteria, as well as certain fungi .

Anti-inflammatory Activity

In vivo studies have shown that compounds similar to 2-Propylbenzenesulfonamide can significantly reduce inflammation. For instance, related sulfonamides inhibited carrageenan-induced rat paw edema by up to 94% at specific concentrations . Such findings suggest potential therapeutic applications in treating inflammatory conditions.

Case Studies

-

Anticancer Properties :

In vitro studies have indicated that sulfonamides can induce apoptosis in cancer cell lines. For example, compounds structurally related to 2-Propylbenzenesulfonamide demonstrated significant inhibition of cell proliferation across various cancer types, including melanoma and non-small cell lung cancer . -

Carbonic Anhydrase Inhibition :

Research has highlighted the efficacy of sulfonamides in inhibiting specific isoforms of carbonic anhydrases implicated in cancer progression and other diseases. This inhibition could lead to reduced tumor growth and enhanced therapeutic outcomes when combined with other anticancer agents.

Pharmacokinetics

2-Propylbenzenesulfonamide is generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted primarily via urine. Its pharmacokinetic profile supports its potential use as a therapeutic agent across various medical fields.

Side Effects and Toxicity

While effective, sulfonamides like 2-Propylbenzenesulfonamide may cause side effects such as gastrointestinal disturbances (nausea, vomiting), dizziness, and potential folate deficiency due to their mechanism of action . Careful consideration is needed when developing therapeutic protocols involving this compound.

特性

IUPAC Name |

2-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZZWEIWYVXIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630847 | |

| Record name | 2-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146533-54-2 | |

| Record name | 2-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。